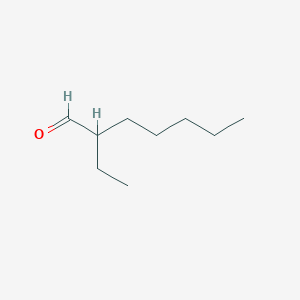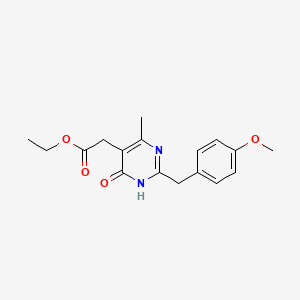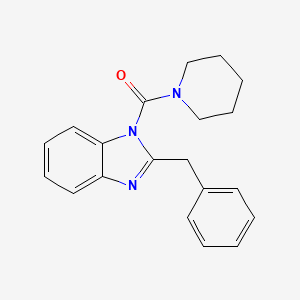![molecular formula C14H15N3O B12122284 N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente un noyau pyrroloquinoléine, qui est un système cyclique fusionné contenant à la fois des motifs pyrrole et quinoléine. La présence d'un groupe méthyle en position 7 et d'un groupe acétamide attaché à l'atome d'azote du cycle pyrrole ajoute à son caractère unique structurel. Les composés ayant de telles structures sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du noyau pyrroloquinoléine : Ceci peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié tel que la 2-aminobenzylamine et un composé carbonylé α,β-insaturé. La réaction est souvent catalysée par des acides ou des bases sous reflux.
Formation d'acétamide : La dernière étape implique l'acylation de l'atome d'azote du cycle pyrrole avec de l'anhydride acétique ou du chlorure d'acétyle en conditions basiques pour former le groupe acétamide.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour une synthèse efficace à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthyle ou de l'atome d'azote, en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent cibler le cycle quinoléine, le convertissant en un dérivé dihydroquinoléine en utilisant des agents réducteurs comme le borohydrure de sodium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium.
Principaux produits formés
Oxydation : Formation de N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide N-oxyde.
Réduction : Formation de N-(7-méthyl-1,2,3,4-tétrahydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide.
Substitution : Formation de dérivés halogénés tels que la N-(7-méthyl-6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide.
Applications de la recherche scientifique
N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploration de ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires, antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme par lequel N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide exerce ses effets est souvent lié à son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Enzymes telles que les kinases, récepteurs comme les récepteurs couplés aux protéines G, et molécules d'ADN ou d'ARN.
Voies impliquées : Inhibition de l'activité enzymatique, modulation des voies de signalisation des récepteurs et interférence avec les fonctions des acides nucléiques.
Applications De Recherche Scientifique
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases, receptors like G-protein coupled receptors, and DNA or RNA molecules.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide : Manque le groupe méthyle en position 7.
N-(7-méthyl-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide : Ne possède pas la modification dihydro.
N-(7-méthyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)acétamide : Position différente de l'atome d'azote dans le cycle quinoléine.
Unicité
N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la combinaison d'un groupe méthyle en position 7 et d'un groupe acétamide sur le cycle pyrrole. Ces éléments structuraux contribuent à sa réactivité chimique distincte et à ses activités biologiques potentielles, le distinguant d'autres composés similaires.
Cette vue d'ensemble détaillée fournit une compréhension complète de N-(7-méthyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acétamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés apparentés.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)acetamide |
InChI |
InChI=1S/C14H15N3O/c1-9-3-4-11-8-12-5-6-17(16-10(2)18)14(12)15-13(11)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18) |
Clé InChI |
IGEJYBPVYQUUID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC3=C(CCN3NC(=O)C)C=C2C=C1 |
Solubilité |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


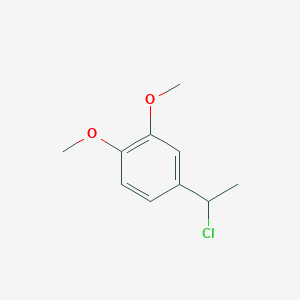
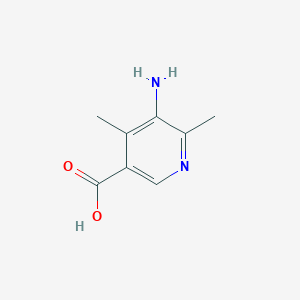

![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)

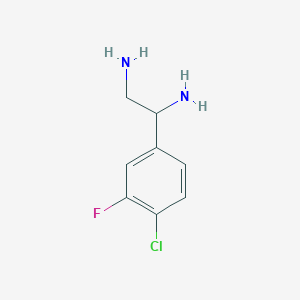
![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)
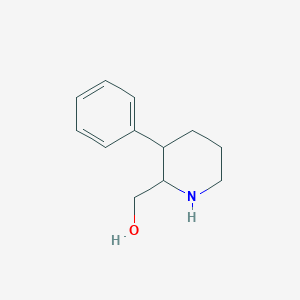
![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)
![methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12122234.png)

